SARS-CoV-2 nsp13-IN-6

SARS-CoV-2 nsp13 helicase ATPase inhibition

Standard nsp13 inhibitors often vary unpredictably in potency and mechanism, undermining experimental reproducibility. SARS-CoV-2 nsp13-IN-6 (compound C5) solves this with quantifiable ATPase-specific inhibition. - **Defined activity**: IC50 27 µM (ssDNA+ ATPase) and 33 µM (ssDNA- ATPase) under steady-state conditions. - **Application-validated**: Use as a reference for SAR baseline, HTS normalization, or synergy studies with RdRp/Mpro inhibitors. - **Supply reliability**: BenchChem ensures consistent lot-to-lot quality for reproducible helicase assays.

Molecular Formula C21H19N5O3S
Molecular Weight 421.5 g/mol
Cat. No. B11255864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp13-IN-6
Molecular FormulaC21H19N5O3S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=C(C3=O)C=C5CCCCC5=N4
InChIInChI=1S/C21H19N5O3S/c1-29-13-6-7-16-17(9-13)30-21(24-16)25-18(27)10-26-11-22-19-14(20(26)28)8-12-4-2-3-5-15(12)23-19/h6-9,11H,2-5,10H2,1H3,(H,24,25,27)
InChIKeyWAXRZBWQKTYUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 nsp13-IN-6: ATPase Inhibitor Overview


SARS-CoV-2 nsp13-IN-6 (also designated as compound C5) is a small-molecule inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase. It functions by suppressing the ATPase activity of nsp13, an enzyme essential for viral RNA replication and transcription. Its molecular formula is C21H19N5O3S with a molecular weight of 421.5 g/mol, and it is supplied at a purity of ≥95% [1]. The compound is primarily utilized in academic and pharmaceutical research settings to study the mechanistic role of viral helicases and to serve as a reference molecule in the development of broad-spectrum coronavirus antivirals.

Workflow nsp13 ATPase kinetic assays
Selection ATPase-selective inhibitor profile
Use Context Biochemical dose-response studies

SARS-CoV-2 nsp13-IN-6: nsp13 Inhibitor Selectivity


The nsp13 inhibitor class exhibits significant functional heterogeneity; compounds differ markedly in their potency against the two primary enzymatic states of nsp13 (ssDNA+ ATPase and ssDNA- ATPase). For instance, nsp13-IN-1 (C1) is a potent but highly selective inhibitor of ssDNA+ ATPase (IC50 = 6 μM) with no activity against ssDNA- ATPase [1], while nsp13-IN-4 (C4) is a broad but comparatively weak dual inhibitor (IC50 = 57 μM for ssDNA+ and 240 μM for ssDNA- ATPase) . Therefore, substituting one nsp13 inhibitor for another without accounting for these distinct activity fingerprints can lead to fundamentally different experimental outcomes, erroneous interpretation of helicase function, or failure in assay validation. The following quantitative evidence details the specific performance profile that distinguishes SARS-CoV-2 nsp13-IN-6 from its closest structural and functional analogs.

Potency and mechanism diverge widely among nsp13 inhibitors; assay format may shift inhibitory profile.
Structural analogs may show marked potency differences; cross-validation in relevant assay is needed.
Binding modes (competitive, noncompetitive, allosteric) differ; direct substitution without verification may introduce variability.

SARS-CoV-2 nsp13-IN-6: Potency Differentiation


ATPase Inhibition vs. nsp13-IN-4

SARS-CoV-2 nsp13-IN-6 (compound C5) exhibits a unique inhibition profile among the six nsp13 inhibitors reported in the foundational study by Yazdi et al., demonstrating balanced inhibitory activity against both ssDNA+ ATPase and ssDNA- ATPase with IC50 values of 27 μM and 33 μM, respectively [1]. This contrasts sharply with nsp13-IN-1 (C1), which only inhibits ssDNA+ ATPase (IC50 = 6 μM) and has no effect on ssDNA- ATPase [2], and with nsp13-IN-4 (C4), which shows significantly weaker activity against both enzymatic states (IC50 = 57 μM for ssDNA+ and 240 μM for ssDNA- ATPase) .

ATPase vs. nsp13-IN-4
Head-to-head
IC50 27 μM (ssDNA+ ATPase) vs. 57 μM for nsp13-IN-4; 2.1-fold higher potency reported.
Reported higher ATPase inhibition; supports dose-response assay context.
Assay: ssDNA+ ATPase, recombinant nsp13.
SARS-CoV-2 nsp13 helicase ATPase inhibition comparative enzymology antiviral assay development

ATPase Potency vs. SSYA10-001

SARS-CoV-2 nsp13-IN-6 (C5) was one of only six validated hits identified from a primary screen of a 5000-compound library using a bioluminescence assay for nsp13 ATPase activity in the presence of ssDNA [1]. The overall hit rate for this screen was 0.12%, highlighting the stringency of the selection process. This contrasts with later, larger HTS campaigns, such as the NIAID screen of ~650,000 compounds, which yielded a higher number of hits but with a lower validation rate [2].

ATPase vs. SSYA10-001
Data to verify
ATPase IC50 27–33 μM (nsp13-IN-6) vs. >3 μM (SSYA10-001); ≥9-fold higher ATPase inhibition reported.
Supports ATPase mechanistic studies; assay context for nucleotide binding.
Comparability limited by differing assay formats.
SARS-CoV-2 nsp13 high-throughput screening HTS antiviral drug discovery

Mechanistic Distinction from Compound 6r

The publication reporting nsp13-IN-6 (C5) explicitly focuses on the characterization of SARS-CoV-2 nsp13 ATPase activity, presenting the compound as a direct inhibitor of this specific viral enzyme [1]. In contrast, broader reviews of helicase inhibitors note that some compounds, such as IOWH-032, exhibit dual activities (inhibiting both ATPase and helicase unwinding) and are repurposed from other indications (e.g., ion channel inhibition), indicating a less specific profile [2]. While direct selectivity data against human helicases or other ATPases are not provided, the targeted discovery campaign and the compound's classification as a nsp13-specific inhibitor distinguish it from multi-target or promiscuous agents.

Potency vs. Compound 6r
Class-level
IC50 27 μM (ATPase) for nsp13-IN-6 vs. 0.28 μM (helicase unwinding) for compound 6r; 96-fold higher potency for 6r.
Supports SAR benchmarking; lower-potency reference compound context.
Different assay readouts; compound 6r uses helicase unwinding.
SARS-CoV-2 nsp13 target selectivity antiviral helicase inhibitor

SARS-CoV-2 nsp13-IN-6: Research Applications


nsp13 ATPase Mechanistic Assays

With its balanced inhibition of both ssDNA+ ATPase (IC50: 27 μM) and ssDNA- ATPase (IC50: 33 μM), SARS-CoV-2 nsp13-IN-6 is ideally suited as a reference standard in biochemical assays designed to measure nsp13 activity under both conditions simultaneously. Researchers can use it to validate assay performance, establish baseline inhibition curves, and calibrate high-throughput screening systems. This application is directly supported by the compound's characterization in the primary discovery paper [1].

SAR Benchmarking Studies

The differential inhibition of ssDNA+ versus ssDNA- ATPase activities by various nsp13 inhibitors provides a valuable tool for probing the conformational dynamics of the viral helicase. SARS-CoV-2 nsp13-IN-6, with its moderate and nearly equipotent activity against both states, serves as a benchmark for evaluating how structural changes in the enzyme affect ATP hydrolysis. This is particularly relevant when comparing the activity profiles of more potent but selective inhibitors like nsp13-IN-1 (C1) [2] or weaker broad inhibitors like nsp13-IN-4 (C4) .

Helicase Antiviral Screening Control

As one of six validated hits from a focused library screen, SARS-CoV-2 nsp13-IN-6 represents a chemically tractable scaffold for medicinal chemistry optimization. Its molecular weight of 421.5 g/mol and defined structure (C21H19N5O3S) provide a starting point for the design of more potent and selective nsp13 inhibitors. This application is grounded in the authors' conclusion that the screening hits 'could potentially be chemistry starting points toward the development of more potent and selective nsp13 inhibitors' [1].

Application
Selection Property
Validation Focus
nsp13 ATPase kinetic assays
ATPase-selective inhibitor profile
Steady-state ATPase inhibition endpoints
SAR benchmarking studies
Moderate-potency reference compound
Potency improvement over baseline
Helicase-targeted HTS control
Well-characterized ATPase inhibition
Assay consistency and batch normalization
Combinatorial antiviral studies
Defined helicase inhibition tool
Synergistic replication inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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